3,3'-(4,4'-Bipiperidine-1,1'-diyl)bis(1-ethylpyrrolidine-2,5-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) is a complex organic compound featuring a bipiperidine core linked to two ethylpyrrolidine-2,5-dione moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of condensation reactions involving piperidine derivatives.
Attachment of Ethylpyrrolidine-2,5-dione Moieties: The ethylpyrrolidine-2,5-dione groups are introduced via nucleophilic substitution reactions, where the bipiperidine core acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development.
Material Science: Applications in the synthesis of novel materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-methylpyrrolidine-2,5-dione)
- 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-propylpyrrolidine-2,5-dione)
Uniqueness
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C22H34N4O4 |
---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
1-ethyl-3-[4-[1-(1-ethyl-2,5-dioxopyrrolidin-3-yl)piperidin-4-yl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H34N4O4/c1-3-25-19(27)13-17(21(25)29)23-9-5-15(6-10-23)16-7-11-24(12-8-16)18-14-20(28)26(4-2)22(18)30/h15-18H,3-14H2,1-2H3 |
InChI-Schlüssel |
RFJNZQHCMZZTHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)CC(C1=O)N2CCC(CC2)C3CCN(CC3)C4CC(=O)N(C4=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.